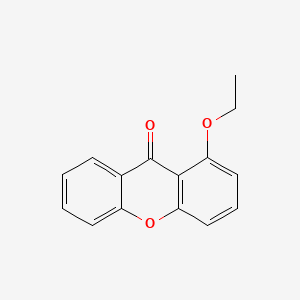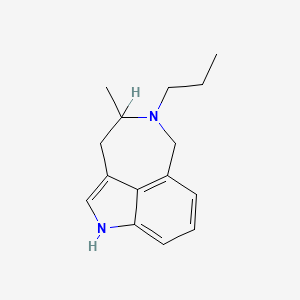
Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate is a chemical compound with the molecular formula C₁₆H₁₄K₂N₂O₆ and a molecular weight of 408.489 g/mol . It is known for its unique structure, which includes two potassium ions and a biphenyl backbone with amino and glycollate groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate typically involves the reaction of 4,4’-diaminobiphenyl with glyoxylic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with potassium carbonate to yield the final product . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino groups to hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxylamines and amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用机制
The mechanism of action of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical processes. The biphenyl backbone allows for π-π interactions with aromatic amino acids in proteins, influencing their structure and function .
相似化合物的比较
Similar Compounds
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Unique due to its specific substitution pattern and potassium ions.
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Similar in structure but with different substituents.
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Another related compound with variations in the glycollate groups.
Uniqueness
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate stands out due to its ability to form stable complexes with metal ions and its versatile reactivity in various chemical reactions. Its unique structure allows for specific interactions with biological molecules, making it valuable in both research and industrial applications .
属性
CAS 编号 |
74220-10-3 |
|---|---|
分子式 |
C16H14K2N2O6 |
分子量 |
408.49 g/mol |
IUPAC 名称 |
dipotassium;2-[2-amino-5-[4-amino-3-(carboxylatomethoxy)phenyl]phenoxy]acetate |
InChI |
InChI=1S/C16H16N2O6.2K/c17-11-3-1-9(5-13(11)23-7-15(19)20)10-2-4-12(18)14(6-10)24-8-16(21)22;;/h1-6H,7-8,17-18H2,(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI 键 |
XDEMCXAQVAKJIE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCC(=O)[O-])OCC(=O)[O-])N.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


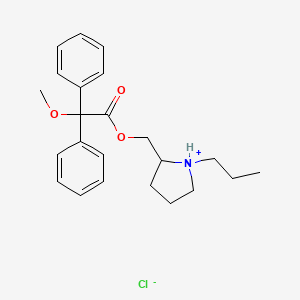



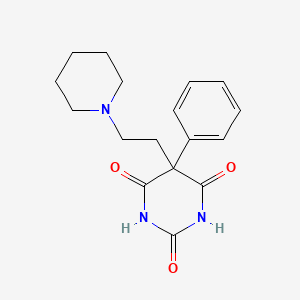
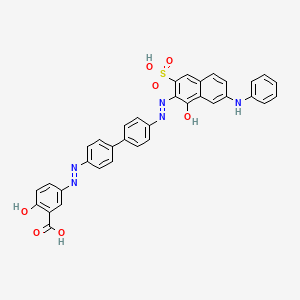


![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)



